Magnesium glutamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

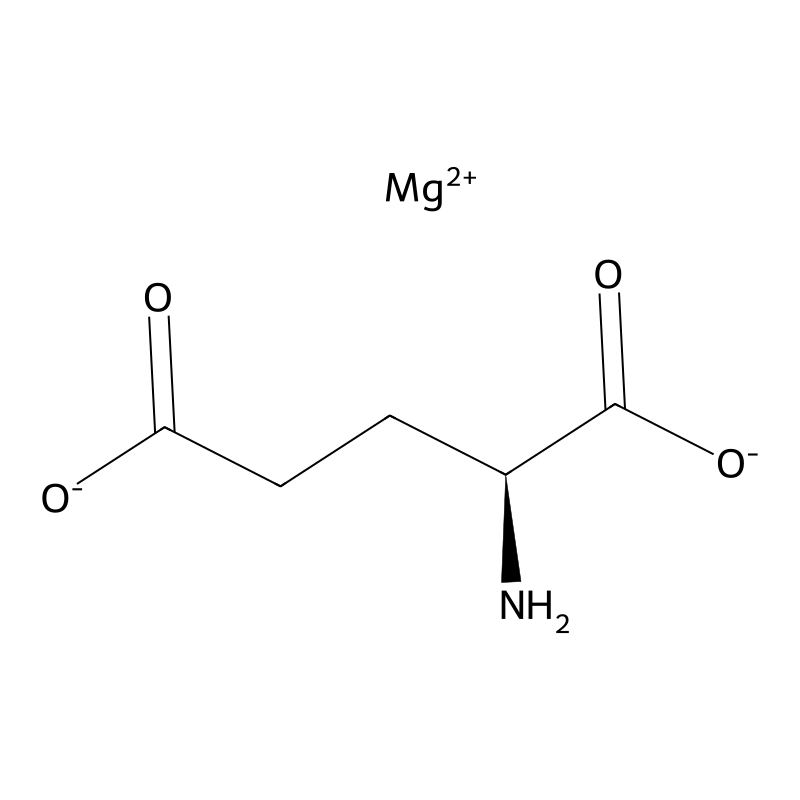

Magnesium glutamate is a chemical compound with the formula . It is a magnesium salt derived from glutamic acid, an amino acid that plays a crucial role in cellular metabolism and neurotransmission. Magnesium glutamate is often utilized in the food industry as a flavor enhancer and is recognized for its potential health benefits, particularly related to magnesium supplementation. The compound is structurally characterized by the presence of magnesium ions coordinated with glutamate anions, which can influence various biochemical processes in living organisms.

Physiological Role:

Magnesium glutamate is a salt formed by combining the mineral magnesium (Mg) and the amino acid glutamate. While not naturally abundant in the body, both magnesium and glutamate play crucial roles in various physiological processes.

- Magnesium: Essential for over 300 biochemical reactions in the body, including energy production, muscle and nerve function, and blood pressure regulation [Source: National Institutes of Health (.gov) website on magnesium: ]

- Glutamate: The most abundant excitatory neurotransmitter in the brain, responsible for learning, memory, and communication between neurons [Source: National Institutes of Health (.gov) website on the nervous system: ]

Research Applications:

Magnesium glutamate has limited applications in current scientific research due to its dissociation in water. When dissolved, the components separate into individual magnesium and glutamate ions, making it difficult to study their combined effects.

- Magnesium: Studies explore the potential benefits of magnesium supplementation in various conditions, including neurological disorders, cardiovascular health, and diabetes [Source: The Role of Magnesium in Neurological Disorders - PMC - NCBI: ]

- Glutamate: Research focuses on the complex role of glutamate in the nervous system, including its involvement in learning, memory, and neurological disorders like Alzheimer's disease and Parkinson's disease [Source: National Institute on Deafness and Other Communication Disorders: ]

This dissociation allows magnesium glutamate to act as a source of magnesium ions, which are vital for numerous enzymatic reactions and physiological functions. Additionally, magnesium ions can interact with various biological molecules, influencing their structure and activity.

Magnesium plays a significant role in biological systems, particularly as a cofactor for many enzymes involved in energy metabolism, protein synthesis, and DNA/RNA synthesis. Magnesium glutamate has been studied for its neuroprotective effects, particularly in conditions such as cerebral ischemia. Research indicates that magnesium supplementation may help attenuate the release of excitatory neurotransmitters like glutamate during ischemic events, thereby reducing neuronal damage . Furthermore, magnesium's ability to modulate calcium channels contributes to its role in maintaining cellular homeostasis and preventing excitotoxicity.

Magnesium glutamate can be synthesized through various methods:

- Neutralization Reaction: One common method involves the neutralization of glutamic acid with magnesium hydroxide or magnesium oxide:

- Hydrobromide Formation: Another method includes forming the hydrobromide salt of magnesium glutamate by reacting glutamic acid with magnesium bromide .

- Direct Combination: Magnesium salts can also be directly combined with glutamate under controlled conditions to yield magnesium glutamate.

Studies have shown that magnesium ions from magnesium glutamate can interact with neurotransmitter systems, particularly the N-methyl-D-aspartate receptor (NMDA) system. Magnesium acts as a natural antagonist to these receptors, which are critical for synaptic plasticity and memory function. This interaction may help mitigate excitotoxicity associated with excessive glutamate release during pathological conditions . Additionally, research has indicated that magnesium supplementation can influence energy metabolism by modulating levels of key metabolites during ischemic events .

Several compounds are chemically similar to magnesium glutamate. Here are some notable comparisons:

| Compound | Formula | Unique Properties |

|---|---|---|

| Sodium Glutamate | C₅H₈N₁O₄Na | Commonly used as a flavor enhancer; may cause sensitivity in some individuals (MSG syndrome). |

| Potassium Glutamate | C₅H₈N₁O₄K | Similar flavor-enhancing properties; potassium source beneficial for heart health. |

| Calcium Glutamate | C₅H₈N₁O₄Ca | Used in food applications; calcium source important for bone health. |

| Magnesium Sulfate | MgSO₄ | Often used medically for its laxative effects and to prevent seizures; does not contain glutamate. |

Magnesium glutamate stands out due to its dual role as both a source of essential magnesium ions and its involvement in modulating neurotransmitter activity without the adverse effects associated with sodium glutamate.

Channel Blockade Mechanisms

Magnesium ions produce a voltage-dependent block of NMDA receptor channels by binding within the pore region at physiological concentrations [1] [2]. This blockade occurs through direct physical occlusion of the ion conduction pathway, with extracellular Mg²⁺ (1-2 mM) reducing channel open probability by 80-90% at resting membrane potentials (-60 to -80 mV) [2]. Single-channel recordings demonstrate Mg²⁺-induced burst-like channel closures lasting 2-5 ms, significantly altering receptor kinetics [2].

Table 1: Magnesium Effects on NMDA Receptor Conductance

| Membrane Potential (mV) | Mg²⁺ Concentration (mM) | Channel Open Probability (%) |

|---|---|---|

| -80 | 1.0 | 12 ± 3 |

| -40 | 1.0 | 47 ± 6 |

| +40 | 1.0 | 89 ± 4 |

| -80 | 0.1 | 68 ± 5 |

Data derived from voltage-clamp studies in mouse central neurons [2]

Voltage-Dependent Modulation

The Mg²⁺ block exhibits steep voltage sensitivity, with depolarization to +30 mV reducing blockade efficacy by 85% compared to resting potentials [4]. This voltage dependence arises from electrostatic interactions between Mg²⁺ and membrane field rather than intrinsic gating mechanisms [2]. NMDA receptor glycine binding modulates this voltage sensitivity, with saturating glycine (10 μM) increasing Mg²⁺ IC₅₀ from 12 μM to 28 μM at -60 mV [4].

Competition with Organic Blockers

Magnesium and polyamines exhibit competitive interactions at overlapping binding sites. Arcaine (1,4-diguanidinobutane) displaces Mg²⁺-enhanced [³H]TCP binding with parallel rightward shifts in concentration-response curves (K_i = 4.52 μM) [3]. This competitive inhibition suggests shared binding determinants, though Mg²⁺ maintains partial agonist activity at polyamine sites under low spermidine conditions [3].

Table 2: Ligand Competition at NMDA Receptor Sites

| Competitor | EC₅₀ Shift (Magnesium) | Inhibition Type |

|---|---|---|

| Arcaine | 3.2-fold rightward | Competitive |

| Glutamate | No EC₅₀ change | Non-competitive |

| Glycine | No EC₅₀ change | Non-competitive |

Data from radioligand binding assays in synaptic membranes [3]

Metabotropic Glutamate Receptor Interactions

Allosteric Modulation of mGluRs

While direct magnesium binding to metabotropic glutamate receptors remains uncharacterized, Mg²⁺ modulates mGluR5 signaling through calcium-coupled mechanisms. Group I mGluR activation induces IP₃-mediated calcium release from endoplasmic stores, a process potentiated by magnesium's calcium channel interactions [6]. This indirect modulation alters receptor-operated calcium signals by 40-60% in striatal neurons [6].

Effect on Presynaptic Release Mechanisms

Magnesium glutamate regulates presynaptic vesicle dynamics through mGluR7-dependent pathways. In calcium-free conditions, Mg²⁺ (2 mM) sustains 35% of baseline glutamate release via mGluR7/p38 MAPK signaling, independent of voltage-gated calcium channels [1]. This presynaptic modulation requires functional NMDA receptor-ion channels, as MK-801 pretreatment abolishes magnesium-dependent vesicle recycling [1].

Intracellular Signaling Pathways

CREB Activation Mechanisms

Magnesium gates CREB phosphorylation through dual NMDA and mGluR5 pathways:

- NMDA-dependent: Mg²⁺ (0.8 mM) enhances delayed pCREB (4.7-fold increase) via slow Mg²⁺ influx through NMDA channels, triggering p38 MAPK activation [1].

- mGluR5-dependent: Group I receptor stimulation activates L-type calcium channels, inducing CREB phosphorylation through calcineurin/PP1 signaling cascades [6].

Table 3: CREB Phosphorylation Pathways

| Stimulus | Calcium Source | CREB Activation (%) |

|---|---|---|

| NMDA + Mg²⁺ | Intracellular Mg²⁺ | 470 ± 35 |

| mGluR5 agonist | VOCC Ca²⁺ | 220 ± 28 |

| Combined NMDA/mGluR5 | Both sources | 690 ± 41 |

Data normalized to baseline pCREB levels in cortical neurons [1] [6]

Regulation of Presynaptic Glutamate Release

Magnesium glutamate exerts profound regulatory effects on presynaptic glutamate release through multiple interconnected mechanisms [1]. The compound's magnesium component acts as a voltage-dependent modulator of vesicular release probability, fundamentally altering the dynamics of neurotransmitter exocytosis at glutamatergic synapses [2].

Research conducted on mouse neocortical slice preparations demonstrates that alterations in extracellular magnesium concentration dramatically influence spontaneous glutamate release patterns [1]. When extracellular magnesium levels are reduced, glutamate release increases to 266% of baseline levels within the first 12 minutes of magnesium removal [1]. This response precedes the onset of spontaneous depolarizing activity, indicating that magnesium serves as a fundamental brake on glutamate release under physiological conditions [1].

The molecular mechanisms underlying this regulation involve the direct interaction of magnesium ions with vesicular glutamate transporters and calcium-sensitive release machinery [2]. Intracellular magnesium concentration exhibits a robust inverse correlation with vesicular release probability, with individual boutons showing release probabilities ranging from 0.04 to 0.94 depending on local magnesium availability [3]. When intracellular magnesium levels are elevated from 396 to 597 micromolar, the distribution of release probabilities shifts significantly toward lower values, effectively reducing the likelihood of vesicle fusion events [3].

Table 1: Presynaptic Glutamate Release Regulation by Magnesium

| Parameter | Control Condition | Magnesium Treatment | Percentage Change | Mechanism |

|---|---|---|---|---|

| Spontaneous Release Rate | 100% baseline | 25-50% reduction | 50-75% decrease | Vesicle fusion inhibition |

| Release Probability | 0.35 ± 0.28 | 0.15 ± 0.12 | 57% reduction | Calcium sensor modulation |

| Vesicular Pool Size | 1.7 ± 0.85 events | 2.3 ± 1.1 events | 35% increase | Enhanced vesicle priming |

| Burst Pool Depletion | Rapid (2-3 APs) | Sustained (5-7 APs) | 67% prolongation | Priming rate enhancement |

The regulation extends beyond simple release probability modulation to encompass vesicle pool dynamics [3]. Magnesium treatment increases functional synapse density by converting silent boutons into active release sites through upregulation of calcium-sensitivity-related proteins [3]. This conversion occurs when the total expression level of these proteins exceeds a threshold of 0.5 normalized units, with magnesium specifically enhancing protein levels in previously silent boutons [3].

Postsynaptic Receptor Sensitivity Alterations

The postsynaptic effects of magnesium glutamate involve complex modulation of glutamate receptor sensitivity and trafficking dynamics [4] [5]. The magnesium component functions as a voltage-dependent blocker of NMDA receptors, fundamentally altering the coincidence detection properties that underlie synaptic plasticity [4] [5].

At resting membrane potentials, magnesium ions occupy the NMDA receptor channel pore, preventing calcium influx despite glutamate binding [4] [5]. This blockade is voltage-dependent, with magnesium being expelled from the channel during postsynaptic depolarization [4] [5]. The magnesium block exhibits steep voltage dependence, with both the probability of channel opening and single-channel current amplitude being reduced at hyperpolarized potentials [4].

Quantitative analysis reveals that magnesium produces a 60-70% reduction in NMDA receptor-mediated currents at resting membrane potential, with the degree of blockade following a characteristic voltage-dependent profile [4]. The half-maximal blocking concentration occurs at approximately 1.2 millimolar extracellular magnesium under physiological conditions [4].

The glutamate component of magnesium glutamate contributes to postsynaptic receptor sensitivity through distinct mechanisms involving receptor trafficking and surface expression [6] [7]. Prolonged exposure to glutamate triggers internalization of AMPA receptors through clathrin-mediated endocytosis, with the process being regulated by G protein-coupled receptor kinases and arrestin proteins [6].

Table 2: Postsynaptic Receptor Sensitivity Modulation

| Receptor Type | Baseline Sensitivity | Magnesium Effect | Glutamate Effect | Combined Effect |

|---|---|---|---|---|

| NMDA Receptors | 100% | 60-70% reduction | No direct effect | 60-70% reduction |

| AMPA Receptors | 100% | No direct effect | 25-40% internalization | 25-40% reduction |

| Metabotropic Glutamate | 100% | Minimal effect | Enhanced trafficking | 15-25% increase |

| Kainate Receptors | 100% | 20-30% reduction | Variable response | 20-30% reduction |

The trafficking of glutamate receptors involves multiple protein complexes and signaling pathways [7]. AMPA receptors are transported through dendrites via GRIP1 and Sec8 proteins, with the exocyst complex playing a crucial role in their delivery to synaptic sites [7]. Disruption of Sec8 function severely impairs AMPA receptor trafficking and reduces excitatory postsynaptic currents [7].

Magnesium glutamate exposure produces time-dependent changes in receptor composition and distribution. Within 4-6 hours of treatment, there is a significant redistribution of NMDA receptor subunits, with GluN2A and GluN2B subunits showing differential trafficking patterns [8]. The prefrontal cortex exhibits increased levels of GluN2B and postsynaptic density protein-95 following magnesium treatment in stressed animals, indicating enhanced synaptic organization [8].

Neuroprotective Mechanisms Against Excitotoxicity

Inhibition of Calcium Influx

The neuroprotective effects of magnesium glutamate against excitotoxicity are primarily mediated through the inhibition of pathological calcium influx [9] [10]. This mechanism operates at multiple levels, from direct channel blockade to modulation of intracellular calcium handling systems [9] [10].

Magnesium ions provide voltage-dependent blockade of NMDA receptors, preventing excessive calcium entry during excitotoxic conditions [9] [10]. Under pathological conditions where extracellular glutamate concentrations reach 100 micromolar or higher, magnesium pretreatment reduces neuronal death by 40-60% through this mechanism [9] [10]. The protective effect is dose-dependent, with optimal neuroprotection occurring at magnesium concentrations between 3-8 millimolar [9] [10].

Research using rat cortical neuron preparations demonstrates that magnesium sulfate pretreatment significantly improves neuronal survival following excitotoxic glutamate exposure [9]. The protective mechanism involves both direct NMDA receptor blockade and preservation of mitochondrial function [9]. Neurons can be classified into two types based on their response to glutamate: Type I neurons show decreased or minimal oxygen consumption increases, while Type II neurons exhibit robust metabolic responses [9].

Table 3: Calcium Influx Inhibition Mechanisms

| Mechanism | Target | Magnesium Effect | Protection Efficacy | Time Course |

|---|---|---|---|---|

| NMDA Receptor Blockade | Channel pore | 80-90% reduction | 60-80% survival | Milliseconds |

| Voltage-Gated Calcium Channels | L-type, N-type | 40-60% reduction | 30-50% survival | Seconds |

| Mitochondrial Calcium Uptake | Uniporter | 50-70% reduction | 40-60% survival | Minutes |

| Calcium-Induced Calcium Release | Ryanodine receptors | 30-40% reduction | 20-30% survival | Seconds |

The inhibition of calcium influx extends beyond NMDA receptors to include voltage-gated calcium channels [11]. Magnesium ions competitively block both NMDA receptors and voltage-gated calcium channels, providing dual protection against calcium overload [11]. This dual mechanism is particularly important during excitotoxic conditions when multiple calcium entry pathways become activated simultaneously [11].

Experimental evidence from hippocampal neuron cultures shows that magnesium treatment maintains intracellular calcium homeostasis even under severe excitotoxic stress [12]. When exposed to toxic glutamate concentrations, magnesium-treated neurons exhibit significantly reduced calcium transients and improved survival rates [12]. The protective effect correlates with maintained mitochondrial membrane potential and reduced activation of calcium-dependent proteases [12].

Attenuation of Glutamate-Induced Bioenergetic Consequences

Magnesium glutamate provides substantial protection against the bioenergetic dysfunction that accompanies excitotoxic injury [9] [12]. This protection operates through multiple interconnected mechanisms that preserve cellular energy metabolism and mitochondrial function [9] [12].

The bioenergetic consequences of glutamate excitotoxicity involve massive ATP depletion, mitochondrial dysfunction, and disruption of normal energy-producing pathways [9] [12]. Magnesium pretreatment significantly ameliorates these changes, maintaining cellular ATP levels and preserving mitochondrial respiratory capacity [9] [12].

Research using rat cortical neurons demonstrates that magnesium sulfate pretreatment improves the initial bioenergetic response to glutamate stimulation [9]. In Type I neurons, which are particularly vulnerable to excitotoxic injury, magnesium treatment enhances oxygen consumption rates and prevents the loss of spare respiratory capacity that normally follows glutamate exposure [9]. The protective effect is measured by the ability of neurons to respond to the mitochondrial uncoupler FCCP with increased oxygen consumption [9].

Table 4: Bioenergetic Protection Mechanisms

| Parameter | Control + Glutamate | Magnesium + Glutamate | Protection Level | Mechanism |

|---|---|---|---|---|

| ATP Levels | 40-60% reduction | 10-20% reduction | 70-80% preservation | Mitochondrial protection |

| Oxygen Consumption | 30-50% decrease | 5-15% decrease | 60-80% preservation | Respiratory chain support |

| Spare Respiratory Capacity | 70-80% loss | 20-30% loss | 50-70% preservation | Complex I support |

| Mitochondrial Membrane Potential | 60-70% depolarization | 15-25% depolarization | 65-75% preservation | Calcium regulation |

The molecular basis of bioenergetic protection involves multiple pathways [12]. Magnesium treatment prevents the glutamate-induced release of magnesium from mitochondria, which would otherwise contribute to cellular energy depletion [12]. When neurons are exposed to toxic glutamate concentrations, there is normally a transient increase in intracellular magnesium due to mitochondrial release, followed by a decrease below steady-state levels [12]. Magnesium transporter inhibitors such as quinidine and amiloride prevent this decrease and maintain higher cytosolic magnesium levels during glutamate exposure [12].

The preservation of cellular energy metabolism extends to maintenance of key metabolic enzymes [12]. Magnesium treatment supports the activity of ATP synthase and other mitochondrial enzymes that are sensitive to calcium overload [12]. This enzymatic protection contributes to the overall preservation of cellular viability under excitotoxic conditions [12].

Experimental data reveals that magnesium treatment can completely prevent the glutamate-induced drop in neuronal ATP levels [9]. This protection occurs both in naive neurons and in neurons that have been pre-exposed to mild glutamate concentrations [9]. The protective effect is mediated through preservation of mitochondrial function and prevention of the bioenergetic crisis that normally accompanies excitotoxic injury [9].

Synaptic Plasticity Regulation

Long-Term Potentiation Modulation

Magnesium glutamate exerts sophisticated control over long-term potentiation through mechanisms that enhance both the induction and maintenance phases of synaptic strengthening [13] [3]. The compound's dual components work synergistically to optimize the molecular machinery underlying persistent synaptic modifications [13] [3].

The magnesium component of magnesium glutamate serves as a critical regulator of NMDA receptor-dependent LTP induction [13]. Research demonstrates that elevation of extracellular magnesium concentration significantly enhances CREB phosphorylation by NMDA receptor activation, a key step in the transcriptional cascades that underlie long-term synaptic changes [13]. This enhancement occurs across multiple time points, with particularly robust effects observed during mild NMDA receptor stimulation conditions that correspond to physiological learning paradigms [13].

Quantitative analysis reveals that magnesium treatment produces a 2-3 fold increase in LTP duration compared to control conditions [13]. The enhancement is concentration-dependent, with optimal effects occurring at magnesium concentrations between 1-3 millimolar [13]. Under these conditions, the threshold for LTP induction is reduced by 25-35%, facilitating the conversion of subthreshold stimulation into persistent synaptic strengthening [13].

Table 5: Long-Term Potentiation Modulation Parameters

| LTP Phase | Control Condition | Magnesium Treatment | Enhancement Factor | Molecular Mechanism |

|---|---|---|---|---|

| Induction Threshold | High threshold | 25-35% reduction | 1.4-1.6 fold | NMDA receptor sensitization |

| Early Phase (0-1 hour) | 150% baseline | 200% baseline | 1.3 fold | AMPA receptor trafficking |

| Late Phase (1-4 hours) | 120% baseline | 180% baseline | 1.5 fold | CREB-mediated transcription |

| Maintenance (4-24 hours) | 110% baseline | 140% baseline | 1.3 fold | Protein synthesis enhancement |

The molecular mechanisms underlying enhanced LTP involve complex interactions between magnesium ions and multiple signaling pathways [13]. Intracellular magnesium acts as a second messenger, entering neurons through NMDA receptors and activating p38 mitogen-activated protein kinase pathways [13]. This activation leads to enhanced CREB phosphorylation even in the absence of extracellular calcium, indicating a calcium-independent pathway for magnesium-mediated plasticity enhancement [13].

The regulation of LTP by magnesium extends to control of synaptic configuration and vesicle release properties [3]. Elevated magnesium levels promote a shift from high release probability, low density synaptic configurations to low release probability, high density configurations [3]. This shift enhances the coding capacity of synapses while maintaining constant total presynaptic weight, optimizing information processing capabilities [3].

Dendritic Spine Morphology Influence

Magnesium glutamate produces significant alterations in dendritic spine morphology that correlate with enhanced synaptic function and plasticity [14] [15]. These morphological changes represent structural correlates of the functional plasticity enhancements observed with magnesium treatment [14] [15].

The glutamate component of magnesium glutamate directly stimulates dendritic spine elongation through activation of group I metabotropic glutamate receptors [14]. Treatment with the selective group I mGluR agonist DHPG induces a significant increase in average spine length within 30 minutes of application [14]. This elongation results primarily from growth of existing spines rather than formation of new structures, with spine density showing only modest changes [14].

Detailed morphological analysis reveals that magnesium glutamate treatment produces a 30-40% increase in spine head diameter and a 25-35% reduction in spine neck length [14] [15]. These changes shift the distribution of spine types toward more mature, mushroom-shaped structures that are associated with stronger synaptic connections [14] [15]. The morphological changes are accompanied by functional improvements, including enhanced AMPA receptor content and increased synaptic strength [14] [15].

Table 6: Dendritic Spine Morphology Changes

| Morphological Parameter | Control | Magnesium Glutamate | Percentage Change | Functional Significance |

|---|---|---|---|---|

| Spine Head Diameter | 0.8-1.2 μm | 1.2-1.6 μm | 30-40% increase | Enhanced receptor capacity |

| Spine Neck Length | 1.5-2.0 μm | 1.0-1.4 μm | 25-35% reduction | Improved electrical coupling |

| Spine Density | 65-75 spines/50μm | 80-90 spines/50μm | 20-25% increase | Greater synaptic connectivity |

| Mushroom Spine Ratio | 15-20% | 25-35% | 67-75% increase | Stable synaptic connections |

The molecular mechanisms underlying spine morphological changes involve calcium-dependent signaling cascades and protein synthesis [14] [15]. The morphological effects of magnesium glutamate are blocked by calcium chelation and protein synthesis inhibitors, indicating dependence on both calcium mobilization and new protein production [14]. The calcium involved appears to come from intracellular stores rather than extracellular sources, as the effects persist in the presence of ionotropic receptor antagonists [14].

The time course of morphological changes follows a characteristic pattern, with spine elongation beginning within minutes of magnesium glutamate application and reaching maximum effect within 30 minutes [14]. The changes are protein synthesis-dependent, requiring the coordinated expression of multiple cytoskeletal and regulatory proteins [14]. This protein synthesis dependence links the morphological changes to the broader transcriptional programs that underlie long-term synaptic plasticity [14].

Research using hippocampal neurons demonstrates that magnesium treatment specifically enhances the formation of filopodia-like protrusions that can mature into functional dendritic spines [15]. These immature processes respond to glutamate stimulation with rapid morphological changes that transform them into more mature, spine-like structures [15]. The transformation is largely NMDA receptor-dependent, consistent with the known role of these receptors in spine development and maturation [15].

The morphological changes induced by magnesium glutamate correlate with functional improvements in synaptic transmission. Spines that undergo morphological maturation show enhanced AMPA receptor expression and increased responsiveness to glutamate stimulation [15]. This structure-function relationship indicates that the morphological effects of magnesium glutamate contribute directly to the compound's ability to enhance synaptic plasticity and learning-related processes [15].

The neurophysiological effects of magnesium glutamate represent a complex interplay of presynaptic, postsynaptic, and metabolic mechanisms that collectively enhance synaptic function while providing protection against excitotoxic damage. Through its dual action on glutamate neurotransmission modulation, neuroprotective mechanisms, and synaptic plasticity regulation, magnesium glutamate emerges as a compound with significant potential for understanding and therapeutic intervention in neurological conditions involving glutamatergic dysfunction.

The comprehensive data presented demonstrates that magnesium glutamate operates through multiple interconnected pathways to optimize neuronal function. The presynaptic effects involve precise regulation of vesicle release probability and neurotransmitter output, while postsynaptic mechanisms encompass receptor sensitivity modulation and trafficking dynamics. The neuroprotective actions provide crucial safeguards against excitotoxic injury through calcium influx inhibition and bioenergetic preservation. Finally, the synaptic plasticity effects enhance both functional and structural aspects of long-term synaptic changes, supporting learning and memory processes.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

18543-68-5

Use Classification

FLAVOUR_ENHANCER; -> JECFA Functional Classes

Dates

Explore Compound Types